(R)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Chemical Identification
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(trifluoromethyl)phenyl]butanoic acid. This comprehensive name reflects the complete stereochemical and structural information necessary for unambiguous identification. The Chemical Abstracts Service registry number for this compound is 269396-77-2, which serves as a unique identifier in chemical databases worldwide.
The compound is known by several synonymous names in the literature and commercial sources. Common alternative designations include Boc-(R)-3-Amino-4-(2-trifluoromethyl-phenyl)-butyric acid and Boc-2-trifluoromethyl-D-beta-homophenylalanine. The systematic nomenclature follows International Union of Pure and Applied Chemistry rules by identifying the longest carbon chain as butanoic acid, numbering the positions of substituents, and specifying the stereochemistry at the chiral center.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 269396-77-2 |
| Molecular Formula | C₁₆H₂₀F₃NO₄ |
| Molecular Weight | 347.33 g/mol |
| International Union of Pure and Applied Chemistry Name | (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(trifluoromethyl)phenyl]butanoic acid |
| Stereochemistry | (R)-configuration at C3 |
The structural representation can be expressed through various chemical notation systems. The canonical Simplified Molecular-Input Line-Entry System notation is CC(C)(C)OC(=O)NC@HCC(=O)O, which provides a linear textual representation of the molecular structure. The International Chemical Identifier key YQJFIZXCXGBMPB-LLVKDONJSA-N serves as a unique computational identifier derived from the molecular structure.
The systematic naming convention highlights several critical structural features. The (3R) designation indicates the absolute configuration at the third carbon atom of the butanoic acid chain. The tert-butoxycarbonyl group is specified as (2-methylpropan-2-yl)oxycarbonylamino, indicating the attachment through a carbamate linkage. The trifluoromethyl substituent is positioned at the 2-position of the phenyl ring, creating an ortho-substitution pattern that significantly influences the electronic properties of the aromatic system.
Molecular Geometry and Stereochemical Considerations
The molecular geometry of (R)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid is characterized by several conformationally significant features that influence its chemical and biological properties. The compound contains a single stereogenic center at the third carbon of the butanoic acid chain, which adopts the (R) absolute configuration. This stereochemical designation is crucial for biological activity and synthetic applications, as enantiomers often exhibit different pharmacological properties.
The tert-butoxycarbonyl protecting group adopts a characteristic geometry that provides steric hindrance around the amino functionality. The bulky tert-butyl group creates a tetrahedral arrangement around the quaternary carbon center, with bond angles approximating 109.5 degrees. This steric environment serves multiple purposes in synthetic chemistry, including protection of the amino group during chemical transformations and influence on the overall molecular conformation.
The aromatic ring system exhibits planar geometry typical of benzene derivatives, with the trifluoromethyl substituent positioned at the ortho position relative to the butanoic acid side chain. The carbon-fluorine bonds in the trifluoromethyl group are highly polarized due to the electronegativity difference between carbon and fluorine atoms, creating a strongly electron-withdrawing substituent. The trifluoromethyl group adopts a tetrahedral geometry around the central carbon atom, with carbon-fluorine bond lengths typically ranging from 1.32 to 1.35 Angstroms.
Table 2: Key Geometric Parameters
| Structural Feature | Geometric Description |
|---|---|
| Stereogenic Center | (R) configuration at C3 |
| tert-Butoxycarbonyl Group | Tetrahedral quaternary carbon |
| Aromatic Ring | Planar benzene geometry |
| Trifluoromethyl Group | Tetrahedral CF₃ unit |
| Carbon-Fluorine Bond Length | 1.32-1.35 Å (typical) |
The conformational flexibility of the molecule is primarily determined by the rotation around single bonds, particularly the carbon-carbon bonds connecting the aromatic ring to the aliphatic chain. The bulky tert-butoxycarbonyl group restricts certain conformations through steric interactions, while the trifluoromethyl substituent influences the electronic environment of the aromatic ring. These combined effects result in a molecule with defined conformational preferences that are important for understanding its reactivity and biological interactions.
The stereochemical purity of the (R) enantiomer is critical for applications in pharmaceutical synthesis, where enantiomeric excess directly impacts the quality and efficacy of the final product. The absolute configuration can be determined through various analytical methods, including circular dichroism spectroscopy, chiral chromatography, and Nuclear Magnetic Resonance spectroscopy using chiral shift reagents.
Crystallographic Analysis of tert-Butoxycarbonyl-Protected β-Amino Acid Derivatives
Crystallographic analysis of tert-butoxycarbonyl-protected β-amino acid derivatives provides crucial insights into the solid-state structure and conformational preferences of these compounds. X-ray crystallographic studies on related structures have revealed important structural motifs and hydrogen bonding patterns that are relevant to understanding the behavior of (R)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid.
Research on tert-butoxycarbonyl-protected amino acid derivatives has demonstrated that these compounds typically adopt extended conformations in the solid state, with the tert-butoxycarbonyl group oriented to minimize steric interactions. X-ray crystallographic studies on the side chain-protected compound revealed the solid-state structure of related peptides, showing that the tert-butoxycarbonyl group provides significant conformational restriction. The crystallographic data indicates that relatively few intramolecularly hydrogen bonded conformations are observed in these systems.
The electron density maps obtained from X-ray diffraction analysis provide detailed information about bond lengths, bond angles, and intermolecular interactions. Studies on β-amino acid residues have shown that the conformational preferences are significantly influenced by the substituents at the β-position. In compounds with cyclohexyl substituents at the β-position, the torsion angles φ (N--Cβ) and θ (Cβ--Cα) are restricted to approximately gauche values of ±60 degrees.
Table 3: Crystallographic Parameters for Related tert-Butoxycarbonyl-Protected Systems
| Parameter | Typical Range | Significance |
|---|---|---|
| N--Cβ Torsion Angle (φ) | ±60° | Conformational restriction |
| Cβ--Cα Torsion Angle (θ) | ±60° | Side chain orientation |
| Hydrogen Bond Distance | 2.8-3.2 Å | Intermolecular interactions |
| Cell Parameters | Variable | Crystal packing |
The analysis of hydrogen bonding patterns in crystalline tert-butoxycarbonyl-protected amino acids reveals that these compounds can form various types of hydrogen-bonded structures. In dipeptide systems, C6 hydrogen bonds have been observed, while in tripeptide sequences, C11 hydrogen bonded hybrid αβ turns have been characterized. These structural motifs are important for understanding the potential for intermolecular interactions and the stability of different conformational states.
The crystallographic analysis also provides information about the preferred orientation of the amino group relative to the cyclohexane or aromatic ring systems. In a majority of cases studied, the amino group occupies positions that minimize steric hindrance while maintaining favorable electronic interactions. The tert-butoxycarbonyl protecting group consistently adopts conformations that place the bulky tert-butyl moiety away from other sterically demanding substituents.
Computational studies complement the crystallographic data by providing conformational energy calculations that help interpret the observed solid-state structures. The combination of experimental crystallographic data and theoretical calculations provides a comprehensive understanding of the structural preferences and dynamic behavior of these tert-butoxycarbonyl-protected β-amino acid derivatives.
Electronic Effects of Trifluoromethyl Substituents on Aromatic Ring Systems
The trifluoromethyl group represents one of the most powerful electron-withdrawing substituents in organic chemistry, exerting profound effects on the electronic properties of aromatic ring systems. In (R)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid, the trifluoromethyl substituent is positioned at the ortho position relative to the aliphatic side chain, creating significant electronic perturbations throughout the aromatic system.
The electron-withdrawing nature of the trifluoromethyl group arises from the high electronegativity of fluorine atoms and the strong carbon-fluorine bonds. This electronic effect is quantified through Hammett substituent constants, where the trifluoromethyl group exhibits σmeta = 0.43 and σpara = 0.54, indicating substantial electron withdrawal through both inductive and resonance mechanisms. The trifluoromethyl group primarily activates electrophilic sites by inductive electron-withdrawing effects, which are transmitted through the σ-bond framework of the molecule.
The introduction of trifluoromethyl groups into aromatic compounds significantly affects their electronic properties, which is crucial in the development of organic electronic materials and organocatalysts. The strong carbon-fluorine bonds (bond dissociation energy approximately 440 kilojoules per mole) contribute to the robust and hydrophobic nature of the trifluoromethyl group. This stability makes trifluoromethyl-substituted compounds particularly valuable in pharmaceutical applications where metabolic stability is important.
Table 4: Electronic Properties of Trifluoromethyl Substituent
| Property | Value | Reference |
|---|---|---|
| Hammett σmeta | 0.43 | |
| Hammett σpara | 0.54 | |
| Hammett σI (inductive) | 0.42 | |
| Carbon-Fluorine Bond Energy | ~440 kJ/mol | |
| Electronegativity of Fluorine | 4.0 | - |
The electron-withdrawing effects of the trifluoromethyl group manifest in several observable ways. The aromatic protons in trifluoromethyl-substituted benzenes are typically deshielded in Nuclear Magnetic Resonance spectroscopy, appearing at lower field positions compared to unsubstituted analogs. This deshielding effect is most pronounced for protons in positions ortho and para to the trifluoromethyl substituent, reflecting the strong inductive electron withdrawal.
Studies on trifluoromethyl-substituted superelectrophiles have demonstrated that the strong electron-withdrawing properties lead to increased charge delocalization and greatly enhanced electrophilic reactivities. In superacidic conditions, trifluoromethyl substituents can increase the importance of charge-charge repulsive effects, leading to unusual chemoselectivity, regioselectivity, and stereoselectivity in reactions. The electron-withdrawing nature enables selective deprotonation at the ortho-position in synthetic chemistry applications.
The electronic effects also influence the conformational preferences and intermolecular interactions of trifluoromethyl-substituted aromatic compounds. The strong dipole moment associated with the carbon-trifluoromethyl bond (approximately 2.3 Debye) creates opportunities for specific intermolecular interactions and can influence crystal packing arrangements. These electronic perturbations are particularly important in the context of pharmaceutical applications, where the trifluoromethyl group can modulate binding affinity, selectivity, and metabolic stability.
Properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(trifluoromethyl)phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-11(9-13(21)22)8-10-6-4-5-7-12(10)16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJFIZXCXGBMPB-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001128695 | |
| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(trifluoromethyl)benzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269396-77-2 | |
| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(trifluoromethyl)benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=269396-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(trifluoromethyl)benzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or auxiliaries to ensure the desired stereochemistry.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions, using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Coupling Reactions: The protected amine is coupled with the appropriate carboxylic acid derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Industrial Production Methods
Industrial production of ®-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions with strong nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), borane (BH3)
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Major Products
Oxidation Products: Oxidized derivatives of the phenyl ring
Reduction Products: Alcohol derivatives of the carboxylic acid group
Substitution Products: Substituted phenyl derivatives
Scientific Research Applications
Peptide Synthesis
The Boc group is widely utilized in the synthesis of peptides due to its stability under acidic conditions and ease of removal under basic conditions. This compound serves as a building block in the synthesis of various bioactive peptides that have therapeutic potential.
Anticancer Agents
Research has indicated that derivatives of (R)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid exhibit anticancer properties. For instance, studies have shown that modifications of this compound can enhance its efficacy against certain cancer cell lines by inhibiting specific pathways involved in tumor growth.
Neurological Disorders
There is ongoing research into the potential neuroprotective effects of this compound. Preliminary studies suggest that it may play a role in modulating neurotransmitter systems, which could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease.
The compound has been used in various biological assays to evaluate its activity against different targets:
- Enzyme Inhibition : It has been tested for its ability to inhibit specific enzymes involved in metabolic pathways.
- Cell Viability Assays : Studies have assessed the impact of the compound on cell viability in various cancer cell lines.
Synthesis of Bioactive Peptides
A study focused on synthesizing a series of peptides using Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid as a key intermediate. The resulting peptides demonstrated enhanced binding affinity to target receptors compared to their unmodified counterparts, indicating the importance of the trifluoromethyl group in increasing lipophilicity and bioavailability.
Anticancer Activity
In a recent investigation, derivatives of this compound were tested against breast cancer cell lines. The results showed a significant reduction in cell proliferation rates at micromolar concentrations, suggesting that modifications to the structure could lead to promising anticancer agents.
Neuroprotective Effects
A study evaluated the neuroprotective effects of (R)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid in an animal model of neurodegeneration. The findings indicated that treatment with this compound resulted in improved cognitive function and reduced markers of oxidative stress.
Mechanism of Action
The mechanism of action of ®-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards molecular targets, while the Boc-protected amino group can be deprotected under physiological conditions to reveal the active amine.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogues differ primarily in the position and type of aryl substituents and protective groups . Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Functional Group Impact
- Boc vs. Fmoc Protection : The Boc group in the target compound is acid-labile, making it suitable for acid-sensitive syntheses. In contrast, the Fmoc-protected analogue (CAS 401916-49-2) requires basic conditions for deprotection, limiting compatibility with base-sensitive substrates .
- Fluorination Effects : The 2-(trifluoromethyl)phenyl group in the target compound enhances electron-withdrawing effects and metabolic stability compared to 2,4-difluorophenyl (CAS 851307-12-5) or 4-fluorophenyl (CAS 218609-00-8) analogues. These differences influence binding affinity in enzyme targets .
- Substituent Position : The meta-substituted trifluoromethyl variant (CAS 269726-74-1) may exhibit altered steric interactions compared to the ortho-substituted target compound, affecting receptor binding .
Biological Activity
(R)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid, commonly referred to as Boc-amino acid, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevance in drug development.
- Molecular Formula : C15H18F3NO4
- Molecular Weight : 333.30 g/mol
- CAS Number : 486460-00-8
- IUPAC Name : (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoic acid
Biological Activity Overview
The biological activity of this compound is primarily attributed to the trifluoromethyl group and its structural configuration, which can influence various biochemical pathways. Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced pharmacological properties, such as increased potency and selectivity for biological targets.
- Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group has been shown to enhance the inhibitory effects on enzymes such as reverse transcriptase and serotonin uptake inhibitors. This is due to the electron-withdrawing nature of the CF3 group, which can stabilize transition states in enzymatic reactions .
- Receptor Binding Affinity : Studies suggest that the compound may interact with various receptors, potentially altering their activity. The introduction of a bulky tert-butoxycarbonyl group can enhance lipophilicity and receptor binding affinity .
Case Studies and Experimental Data
- Antiviral Activity : In a study examining compounds with similar structures, it was found that trifluoromethyl-substituted amino acids exhibited significant antiviral activity against HIV by inhibiting reverse transcriptase . The specific case of Boc-amino acids has shown promise in enhancing the efficacy of antiviral agents.
- Pharmacokinetics : Research indicates that compounds with similar structural motifs demonstrate favorable pharmacokinetic profiles, including improved absorption and bioavailability. For example, one study reported that modifications in amino acid structure led to enhanced metabolic stability and reduced clearance rates in vivo .
- Toxicology Profile : Preliminary toxicological assessments have indicated that while the compound exhibits biological activity, it may also present certain risks. Standardized tests have shown potential cytotoxic effects at high concentrations, necessitating further investigation into safe dosing ranges .
Data Table: Biological Activity Summary
Q & A
What are the optimal synthetic routes for (R)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid, and how can reaction efficiency be improved?
Level: Basic
Methodological Answer:
The compound is typically synthesized via a multi-step process involving:
Amino Protection : Use tert-butoxycarbonyl (Boc) to protect the amino group, ensuring regioselectivity in subsequent reactions .
Coupling Reactions : Employ microwave-assisted synthesis (e.g., 100–150°C, 20–30 min) to accelerate amide bond formation and reduce side products .
Sonochemistry : Ultrasonic irradiation (20–40 kHz) enhances mixing and reduces reaction times for intermediates .
Chiral Resolution : Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to maintain the (R)-configuration .
Key Metrics : Monitor yields via HPLC (C18 column, acetonitrile/water gradient) and confirm stereochemistry with polarimetry or chiral HPLC .
How can researchers ensure high purity of the compound for biological assays?
Level: Basic
Methodological Answer:
Purification : Use reverse-phase HPLC (RP-HPLC) with a mobile phase of 0.1% TFA in acetonitrile/water (30–70% gradient) to isolate the compound .
Crystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to obtain crystals for X-ray diffraction, confirming molecular structure .
Analytical Validation : Validate purity (>98%) via:
- NMR : Check for Boc group integrity (δ 1.4 ppm for tert-butyl protons) .
- LC-MS : Confirm molecular ion peak ([M+H]<sup>+</sup> at m/z 333.3) .
What advanced techniques are recommended for studying the compound’s interaction with dipeptidyl peptidase-4 (DPP4)?
Level: Advanced
Methodological Answer:
Computational Docking : Use Schrödinger Suite or AutoDock Vina to model binding poses, focusing on the trifluoromethylphenyl moiety’s hydrophobic interactions with DPP4’s S2 pocket .
Surface Plasmon Resonance (SPR) : Immobilize DPP4 on a CM5 chip to measure binding kinetics (KD, kon/koff) in real-time .
Enzyme Inhibition Assays : Test IC50 values using fluorogenic substrates (e.g., Gly-Pro-AMC) in pH 7.4 buffer; compare to sitagliptin as a positive control .
Data Interpretation : Correlate docking scores (ΔG < −8 kcal/mol) with experimental IC50 values (nM range) to validate binding hypotheses .
How should researchers address stereochemical instability during long-term storage?
Level: Advanced
Methodological Answer:
Stability Studies :
- Store the compound at −20°C under argon to prevent Boc group hydrolysis .
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor racemization via chiral HPLC (Chiralpak IA column) .
Formulation : Add stabilizing excipients (e.g., trehalose) in lyophilized forms to reduce moisture-induced degradation .
Critical Parameters : Report enantiomeric excess (EE) before and after storage; >95% EE indicates acceptable stability .
How can conflicting bioactivity data from different synthesis batches be resolved?
Level: Advanced
Methodological Answer:
Comparative Metabolomics : Use UPLC-QTOF-MS to identify batch-specific impurities (e.g., de-Boc derivatives) that may antagonize DPP4 inhibition .
Structural Dynamics : Perform molecular dynamics simulations (100 ns trajectories) to assess how minor stereochemical impurities disrupt binding .
Dose-Response Reassessment : Test batches in triplicate using orthogonal assays (e.g., SPR vs. enzymatic activity) to rule out assay-specific artifacts .
Resolution : If impurities are <0.5%, attribute discrepancies to assay variability; if >1%, re-purify via preparative HPLC .
What strategies are effective for scaling up synthesis without compromising enantiomeric purity?
Level: Advanced
Methodological Answer:
Continuous Flow Chemistry : Implement microreactors (0.5–2 mL volume) for Boc protection and coupling steps, achieving >90% yield with 99% EE .
In-line Analytics : Use PAT tools (e.g., FTIR probes) to monitor reaction progression and adjust parameters in real-time .
Cryogenic Crystallization : Scale crystallization using a cooling rate of 0.5°C/min to ensure uniform crystal growth and minimize racemization .
Validation : Confirm scalability by comparing pilot-scale (10 g) and industrial-scale (1 kg) batches via NMR and LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
